4-{2-[(2-cyanophenyl)thio]benzoyl}-N,N-dimethyl-1-piperazinecarboxamide
Description
The compound “4-{2-[(2-cyanophenyl)thio]benzoyl}-N,N-dimethyl-1-piperazinecarboxamide” has a molecular formula of C23H19N3O2S. Its average mass is 401.481 Da and its monoisotopic mass is 401.119812 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two thiourea compounds named N-benzoyl-N’-(4’-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N’-(4’-cyanophenyl)thiourea were synthesized using different applications of aroyl isocyanate and 4-aminobenzonitrile .Molecular Structure Analysis
The structure of the synthesized compounds was characterized by elemental analysis and FT-IR, 1H, and 13C-NMR spectroscopic methods. The crystal structure was determined by an X-ray single-crystal technique .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-[(2-Cyanophenyl)thio]benzoic acid, are reported. It has a density of 1.4±0.1 g/cm3, a boiling point of 423.7±30.0 °C at 760 mmHg, and a flash point of 210.1±24.6 °C .Properties
IUPAC Name |
4-[2-(2-cyanophenyl)sulfanylbenzoyl]-N,N-dimethylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-23(2)21(27)25-13-11-24(12-14-25)20(26)17-8-4-6-10-19(17)28-18-9-5-3-7-16(18)15-22/h3-10H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCPIOWHSJPEJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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